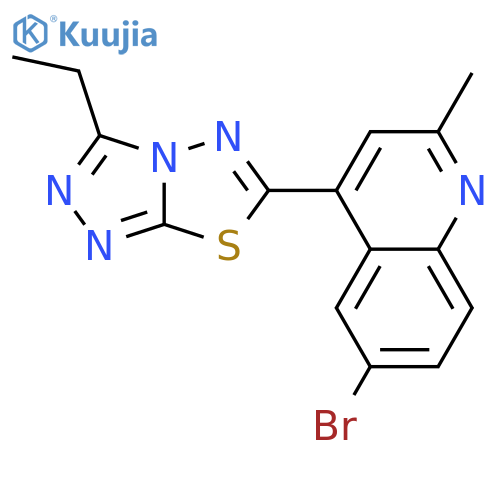

Cas no 853754-13-9 (6-bromo-4-{3-ethyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}-2-methylquinoline)

6-bromo-4-{3-ethyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}-2-methylquinoline 化学的及び物理的性質

名前と識別子

-

- 6-(6-bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Quinoline, 6-bromo-4-(3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-

- 6-bromo-4-{3-ethyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}-2-methylquinoline

-

- インチ: 1S/C15H12BrN5S/c1-3-13-18-19-15-21(13)20-14(22-15)11-6-8(2)17-12-5-4-9(16)7-10(11)12/h4-7H,3H2,1-2H3

- InChIKey: NIPSOTQTRAHIDY-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC(Br)=CC=2)C(C2SC3=NN=C(CC)N3N=2)=CC=1C

6-bromo-4-{3-ethyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}-2-methylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3284-8603-15mg |

6-bromo-4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline |

853754-13-9 | 90%+ | 15mg |

$89.0 | 2023-04-26 | |

| Life Chemicals | F3284-8603-2mg |

6-bromo-4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline |

853754-13-9 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3284-8603-4mg |

6-bromo-4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline |

853754-13-9 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3284-8603-5mg |

6-bromo-4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline |

853754-13-9 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3284-8603-30mg |

6-bromo-4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline |

853754-13-9 | 90%+ | 30mg |

$119.0 | 2023-04-26 | |

| Life Chemicals | F3284-8603-25mg |

6-bromo-4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline |

853754-13-9 | 90%+ | 25mg |

$109.0 | 2023-04-26 | |

| Life Chemicals | F3284-8603-3mg |

6-bromo-4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline |

853754-13-9 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3284-8603-10mg |

6-bromo-4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline |

853754-13-9 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3284-8603-5μmol |

6-bromo-4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline |

853754-13-9 | 90%+ | 5μl |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3284-8603-2μmol |

6-bromo-4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline |

853754-13-9 | 90%+ | 2μl |

$57.0 | 2023-04-26 |

6-bromo-4-{3-ethyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}-2-methylquinoline 関連文献

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

6-bromo-4-{3-ethyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}-2-methylquinolineに関する追加情報

Comprehensive Guide to 6-bromo-4-{3-ethyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}-2-methylquinoline (CAS No. 853754-13-9)

6-bromo-4-{3-ethyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}-2-methylquinoline (CAS No. 853754-13-9) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This quinoline derivative features a unique triazolothiadiazole moiety, making it particularly valuable for drug discovery and advanced material applications. The compound's molecular structure combines a brominated quinoline core with an ethyl-substituted triazolothiadiazole group, creating a versatile scaffold for various scientific applications.

In recent years, researchers have shown growing interest in 6-bromo-4-{3-ethyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}-2-methylquinoline due to its potential biological activities. Many scientists are exploring questions like "What are the medicinal applications of triazolothiadiazole derivatives?" or "How does bromination affect quinoline-based compounds?" These inquiries reflect the compound's relevance in contemporary research. The presence of both bromine and methyl substituents enhances its reactivity and potential for structural modifications, making it a valuable intermediate in organic synthesis.

The physicochemical properties of 6-bromo-4-{3-ethyl-1,2,4triazolothiadiazol-6-yl}-2-methylquinoline contribute to its diverse applications. With a molecular weight of 385.25 g/mol, this compound typically appears as a crystalline solid with moderate solubility in organic solvents. Its stability under various conditions makes it suitable for long-term storage and transportation, addressing common concerns about compound degradation that researchers frequently search for. The triazolothiadiazole ring system in particular has attracted attention for its potential in developing new materials with unique electronic properties.

Current research trends highlight the importance of 6-bromo-4-{3-ethyl-1,2,4triazolothiadiazol-6-yl}-2-methylquinoline in medicinal chemistry. Many pharmaceutical companies are investigating similar quinoline derivatives for their potential as kinase inhibitors or antimicrobial agents. The compound's structural features make it a promising candidate for addressing drug resistance challenges, a hot topic in modern pharmacology. Researchers often search for "novel triazolothiadiazole compounds with biological activity" or "modified quinolines for drug development," indicating the relevance of this compound in current scientific discourse.

The synthesis of 6-bromo-4-{3-ethyl-1,2,4triazolothiadiazol-6-yl}-2-methylquinoline typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. This process has become more efficient in recent years, addressing common questions about "scalable synthesis of complex heterocyclic compounds." The compound's bromine substituent offers additional sites for further functionalization, making it valuable for creating diverse molecular libraries in drug discovery programs.

In material science applications, 6-bromo-4-{3-ethyl-1,2,4triazolothiadiazol-6-yl}-2-methylquinoline has shown promise due to its conjugated π-electron system. Researchers investigating "organic semiconductors" or "molecular electronics" frequently explore compounds with similar structural features. The triazolothiadiazole unit in particular contributes to interesting charge transport properties, making this compound potentially useful for developing new optoelectronic materials.

Quality control and analytical characterization of 6-bromo-4-{3-ethyl-1,2,4triazolothiadiazol-6-yl}-2-methylquinoline are crucial aspects of its commercial and research applications. Advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to verify the compound's purity and identity. These analytical procedures address common concerns about "how to verify the purity of complex heterocyclic compounds" that many researchers search for when working with specialized chemicals.

The market for specialized quinoline derivatives like 6-bromo-4-{3-ethyl-1,2,4triazolothiadiazol-6-yl}-2-methylquinoline has grown steadily, driven by increasing demand from pharmaceutical and materials science sectors. Suppliers often receive inquiries about "bulk availability of triazolothiadiazole-containing compounds" or "custom synthesis of brominated heterocycles," reflecting the compound's commercial importance. Proper storage conditions (typically at room temperature in dry environments) and handling procedures ensure its stability for research and industrial applications.

Future research directions for 6-bromo-4-{3-ethyl-1,2,4triazolothiadiazol-6-yl}-2-methylquinoline may include exploring its potential in combination therapies or as a building block for more complex molecular architectures. The scientific community continues to investigate questions like "what are the structure-activity relationships of triazolothiadiazole-quinoline hybrids?" and "how can we optimize the synthesis of multifunctional heterocyclic compounds?" These inquiries guide ongoing studies and highlight the compound's significance in modern chemistry.

In conclusion, 6-bromo-4-{3-ethyl-1,2,4triazolothiadiazol-6-yl}-2-methylquinoline (CAS No. 853754-13-9) represents an important class of heterocyclic compounds with wide-ranging applications in pharmaceutical research and materials science. Its unique combination of quinoline and triazolothiadiazole moieties offers numerous possibilities for scientific exploration and technological development. As research continues to uncover new properties and applications for this compound, its role in advancing various scientific disciplines is likely to expand significantly.

853754-13-9 (6-bromo-4-{3-ethyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}-2-methylquinoline) 関連製品

- 1251572-94-7(N-(4-chloro-2-fluorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide)

- 136684-95-2(4-fluoro-N-(pentan-2-yl)aniline)

- 1797881-40-3(N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methylpyrazole-4-sulfonamide)

- 2228302-84-7(tert-butyl 5,5-dimethyl-2-(2-oxoethyl)piperidine-1-carboxylate)

- 2411306-11-9(N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide)

- 1228453-25-5(1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one)

- 2229185-11-7(6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline)

- 1219903-04-4(N-(furan-2-yl)methyl-1-methanesulfonyl-N-(thiophen-3-yl)methylpiperidine-4-carboxamide)

- 1094648-17-5(1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one)

- 2122519-54-2(ethyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate)